BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide on the
Thermochemical Properties of 6-Methylheptanal

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 6-Methylheptanal

Cat. No.: B128093

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data
for 6-methylheptanal. Due to a lack of experimentally derived values in publicly accessible
literature, this document presents high-quality calculated data and outlines the standard
experimental protocols that would be employed for their determination. This information is
intended to be a valuable resource for researchers in various fields, including flavor science,
materials science, and chemical engineering, as well as for professionals in drug development
who may encounter this or structurally similar compounds.

Introduction to 6-Methylheptanal

6-Methylheptanal (CsH160) is an organic compound classified as a branched-chain aldehyde.
It is primarily recognized for its characteristic fresh, green, and citrus-like aroma, which has led
to its use in the flavor and fragrance industry to impart grapefruit and other citrus notes to a
variety of products. While its biological and pharmacological properties are not extensively
studied, a thorough understanding of its thermochemical properties is crucial for its application
in industrial processes, for assessing its environmental fate, and for any potential toxicological
or metabolic studies.

Thermochemical Data for 6-Methylheptanal

The following tables summarize the most reliable, albeit calculated, thermochemical and
physical property data for 6-methylheptanal available to date. These values have been

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b128093?utm_src=pdf-interest
https://www.benchchem.com/product/b128093?utm_src=pdf-body
https://www.benchchem.com/product/b128093?utm_src=pdf-body
https://www.benchchem.com/product/b128093?utm_src=pdf-body
https://www.benchchem.com/product/b128093?utm_src=pdf-body
https://www.benchchem.com/product/b128093?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b128093?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

primarily sourced from the Cheméo database and are derived from established computational

methods such as the Joback, Crippen, and McGowan methods.[1] It is critical to note that

these are estimations and should be used with the understanding that experimental verification

Is required for definitive values.

Table 1: Calculated Thermochemical Properties of 6-Methylheptanal[1]

Property Value Unit Method
Standard Gibbs Free
Energy of Formation -85.48 kJ/mol Joback
(AfG®)
Enthalpy of Formation

-299.31 kJ/mol Joback
(gas, AfH°gas)
Enthalpy of Fusion

15.24 kJ/mol Joback
(AfusH®)
Enthalpy of

39.73 kJ/mol Joback

Vaporization (AvapH©)

Table 2: Other Calculated and Physical Properties of 6-Methylheptanal[1]
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Property Value Unit Method/Source
Molecular Weight 128.21 g/mol IUPAC
Normal Boiling Point
) 430.66 K Joback

(Tboil)
Critical Temperature

605.22 K Joback
(Te)
Critical Pressure (Pc) 2758.46 kPa Joback
Normal Melting Point

206.92 K Joback
(Tfus)
McGowan's
Characteristic Volume  125.150 ml/mol McGowan
(McVol)
Octanol/Water
Partition Coefficient 2.402 Crippen

(logPoct/wat)

Experimental Protocols for Thermochemical Data
Determination

While specific experimental data for 6-methylheptanal is not readily available, this section

details the standard experimental methodologies that would be used to determine the key

thermochemical properties of this and similar organic compounds.

The standard enthalpy of formation of a liquid organic compound like 6-methylheptanal is

typically determined experimentally using combustion calorimetry.

Experimental Workflow: Combustion Calorimetry
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Sample Preparation

Weigh a precise mass of 6-Methylheptanal

4

Encapsulate in a container of known combustion energy

Calorimetry
y

Place sample in a bomb calorimeter

y

Pressurize with excess pure oxygen

4

Immerse bomb in a known mass of water

y

Ignite the sample

y

Measure the temperature change (AT) of the water

Calculation
A4

Calculate the heat released (q_cal) using the calorimeter's heat capacity

y

Correct for the combustion of the capsule and ignition wire

y

Determine the standard internal energy of combustion (AcU®)

4

Calculate the standard enthalpy of combustion (AcH®)

y
Use Hess's Law with known AfH® of CO2 and H20 to find AfH® of 6-Methylheptanal

Click to download full resolution via product page

Caption: Workflow for determining the enthalpy of formation via combustion calorimetry.
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Methodology:

A precisely weighed sample of 6-methylheptanal is placed in a crucible within a high-
pressure stainless steel vessel known as a "bomb".

The bomb is filled with pure oxygen to a pressure of approximately 30 atm.

The sealed bomb is submerged in a known quantity of water in an insulated container (the
calorimeter).

The sample is ignited electrically. The heat released by the combustion reaction is absorbed
by the bomb and the surrounding water, causing a temperature increase that is measured
with a high-precision thermometer.

The heat capacity of the calorimeter is predetermined by burning a standard substance with
a known heat of combustion, such as benzoic acid.

The standard enthalpy of combustion is calculated from the observed temperature change.

Finally, the standard enthalpy of formation is calculated using Hess's law, from the enthalpies
of formation of the combustion products (CO2 and H20), which are well-established.

The heat capacity and standard entropy of 6-methylheptanal can be determined using

adiabatic calorimetry over a range of temperatures.

Experimental Workflow: Adiabatic Calorimetry
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Setup

Place a known mass of 6-Methylheptanal in a sample cell

\

Cool the sample to a very low temperature (near 0 K)

Meas%;ement

Introduce a known quantity of heat (AH) to the sample

\ 4

Measure the resulting temperature increase (AT)

\

Repeat this process in small increments up to the desired temperature

Data Ai;lalysis

Calculate heat capacity (Cp = AH/AT) at each temperature

\ 4

Plot Cp/T versus T

\

Integrate the area under the curve from 0 K to the desired temperature (e.g., 298.15 K)

\

The integrated area gives the standard entropy (S°)

Click to download full resolution via product page

Caption: Workflow for determining heat capacity and entropy using adiabatic calorimetry.
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Methodology:

e A known mass of the sample is placed in a calorimeter that is thermally isolated from its
surroundings.

e The sample is cooled to a temperature close to absolute zero.

» A precisely measured amount of electrical energy is supplied to the sample, and the resulting
temperature increase is recorded.

e The heat capacity is calculated at various temperatures from the energy input and the
temperature change.

o To determine the standard entropy, the heat capacity is measured from near 0 K up to the
standard temperature (298.15 K).

e The entropy is then calculated by integrating the heat capacity divided by the temperature
(Cp/T) with respect to temperature from 0 K to 298.15 K.

The enthalpy of vaporization can be determined by measuring the vapor pressure of the liquid
as a function of temperature.

Methodology:

e The vapor pressure of 6-methylheptanal is measured at several different temperatures
using a static or dynamic apparatus.

o The Clausius-Clapeyron equation, in its integrated form (In(P) = -AvapH°/R * (1/T) + C), is
applied.

o Aplot of the natural logarithm of the vapor pressure (In P) versus the reciprocal of the
absolute temperature (1/T) is generated.

e The slope of this plot is equal to -AvapH°/R, where R is the ideal gas constant.

» The enthalpy of vaporization can be calculated from the slope of the line.
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Synthesis Pathway of 6-Methylheptanal

A common and direct laboratory and potential industrial synthesis route for 6-methylheptanal
Is the oxidation of the corresponding primary alcohol, 6-methyl-1-heptanol.

Reaction Scheme: Oxidation of 6-methyl-1-heptanol

6-methyl-1-heptanol

6-Methylheptanal

Oxidizing Agent
(e.g., PCC, Swern Oxidation)

Click to download full resolution via product page
Caption: Synthesis of 6-methylheptanal via oxidation of 6-methyl-1-heptanol.

This reaction can be achieved using various oxidizing agents. For a selective oxidation that
avoids over-oxidation to the carboxylic acid, reagents such as Pyridinium chlorochromate
(PCC) or conditions for a Swern oxidation are typically employed. Biocatalytic methods using
alcohol dehydrogenases also represent a viable and environmentally friendly alternative for this
transformation.[2]

Conclusion

This technical guide has presented the available calculated thermochemical data for 6-
methylheptanal and detailed the standard experimental protocols for the determination of
these properties. While experimentally derived values are essential for high-precision
applications, the provided data serves as a robust starting point for modeling and for
understanding the energetic characteristics of this compound. The outlined experimental
workflows provide a clear path for future research to establish definitive thermochemical values
for 6-methylheptanal. The included synthesis pathway offers context for the chemical
accessibility of this important flavor compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hasth

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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